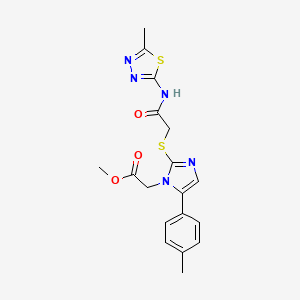
methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex compound that incorporates various bioactive moieties, including a thiadiazole ring and an imidazole structure. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound is characterized by the following structural components:
- Thiadiazole moiety : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
- Imidazole ring : Often associated with antifungal and anticancer properties.
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole and imidazole structures followed by functionalization to yield the final product. The synthetic pathways often utilize various reagents and conditions that can influence the yield and purity of the final compound.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole framework have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell signaling pathways such as those involving Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Bcl-2 inhibition |
| Compound C | A549 | 10 | DNA synthesis inhibition |
Antimicrobial Activity
The presence of the thiadiazole ring in this compound suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and demonstrate antifungal activity against various pathogens .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Thiadiazole Derivative X |
| Candida albicans | 16 µg/mL | Thiadiazole Derivative Y |
Study on Antitumor Activity
In a study conducted by Olsen et al., derivatives of 2-amino-1,3,4-thiadiazole were evaluated for their anticancer effects. The results indicated that these compounds exhibited significant cytostatic properties against cancer cell lines such as HeLa and MCF-7. The study emphasized the importance of structural modifications in enhancing biological activity .
Research on Antimicrobial Efficacy
Another research effort explored the antimicrobial efficacy of thiadiazole derivatives against Trypanosoma cruzi. The findings suggested that certain modifications to the thiadiazole scaffold could lead to enhanced activity against drug-resistant strains .
Properties
IUPAC Name |
methyl 2-[5-(4-methylphenyl)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-11-4-6-13(7-5-11)14-8-19-18(23(14)9-16(25)26-3)27-10-15(24)20-17-22-21-12(2)28-17/h4-8H,9-10H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENFXZPYIPVIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














